1-(6-Bromo-1H-indol-2-yl)methanamine hydrochloride, with the molecular formula and a molecular weight of 261.55 g/mol, is a derivative of indole that exhibits significant biological activity. This compound is classified as an indole derivative, which is known for its diverse pharmacological properties, including potential applications in drug discovery and development.
The compound is often sourced from chemical suppliers and has been studied extensively due to its structural similarities to other biologically active indole compounds. Its synthesis and characterization are of interest in medicinal chemistry, particularly in the context of developing new therapeutic agents.
The synthesis of 1-(6-bromo-1H-indol-2-yl)methanamine hydrochloride typically involves the following steps:
For large-scale production, continuous flow reactors and automated synthesis platforms may be employed to improve yield and purity while optimizing reaction conditions.
The molecular structure of 1-(6-bromo-1H-indol-2-yl)methanamine hydrochloride reveals a complex arrangement typical of indole derivatives:
InChI=1S/C9H9BrN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1HIRCSYMAPJRRIIV-UHFFFAOYSA-NThe compound features a brominated indole ring system attached to a methanamine moiety. The presence of the bromine atom at the 6-position significantly influences its chemical reactivity and biological activity.
1-(6-Bromo-1H-indol-2-yl)methanamine hydrochloride can undergo several types of chemical reactions:
Reactions typically involve nucleophiles like thiols or amines in basic conditions for substitution, while oxidation may utilize agents like potassium permanganate or chromium trioxide.
The mechanism by which 1-(6-bromo-1H-indol-2-yl)methanamine hydrochloride exerts its biological effects primarily involves interaction with various receptors. Indole derivatives are known to bind with high affinity to multiple targets, influencing numerous biochemical pathways:
The physical properties of 1-(6-bromo-1H-indol-2-yl)methanamine hydrochloride include:
Key chemical properties include:
1-(6-Bromo-1H-indol-2-yl)methanamine hydrochloride has several applications in scientific research:
The compound’s nomenclature follows IUPAC conventions and vendor-specific identifiers, reflecting its core structure and salt form:
Structural Features:
Key Identifiers:
Table 1: Nomenclature and Chemical Identifiers
| Descriptor | Value | Source |
|---|---|---|
| Systematic Name | (6-Bromo-1H-indol-2-yl)methanamine hydrochloride | [3] |
| CAS No. | 2731014-68-7 | [1] [3] |
| Molecular Formula | C₉H₉BrN₂·HCl | [3] |
| Molecular Weight | 261.55 g/mol | [3] |
| SMILES | Cl.NCC1=CC2=CC=C(Br)C=C2N1 | [1] |
| InChIKey | XJAFGRWOQAEFKI-UHFFFAOYSA-N | [1] |
Indole alkaloids represent ~25% of known bioactive alkaloids, prized for their structural versatility and capacity to bind biological targets via:
Bromination’s Role:
Therapeutic Applications:
Table 2: Medicinally Significant Indole Derivatives and Applications
| Compound Class | Example | Biological Activity | Source |
|---|---|---|---|
| Monoterpene Indoles | Vincristine, Ajmalicine | Anticancer, Antihypertensive | [8] [10] |
| Bisindoles | Dragmacidin D, Topsentin | Cytotoxic (nanomolar IC₅₀ vs. P-388) | [5] |
| bCSE Inhibitors | NL1, NL2, NL3 | Antibiotic resistance reversal | [4] |
| β-Carbolines | Harmine | Antiviral, MAO inhibition | [8] |
Early Alkaloid Research (19th Century):
Marine Brominated Indoles (Late 20th Century):
Synthetic Evolution (21st Century):
Table 3: Key Milestones in Brominated Indole Research
| Era | Development | Impact |
|---|---|---|
| 1950s | Isolation of reserpine (Rauwolfia serpentina) | First antihypertensive indole alkaloid |
| 1988–1994 | Discovery of marine brominated bisindoles (e.g., Topsentin, Dragmacidin) | Validated cytotoxicity in tumor models |
| 2020s | Scalable synthesis of 6-bromoindole-based bCSE inhibitors (NL1–NL3) | Novel antibiotic adjuvants |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: